1-(2-Morpholinoethyl)pyrrolidin-3-amine

Description

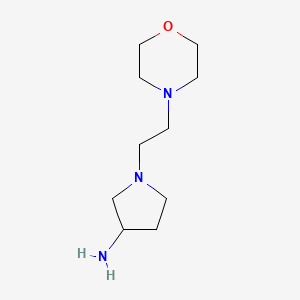

Structure

2D Structure

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBORPQZDYBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Reaction Conditions for Ring Closure

| Step | Reagents & Solvents | Conditions | Outcome |

|---|---|---|---|

| S1-1 | Malic acid + 40% methylamine | Stirring at 15°C, then reflux for 10-18 hours in toluene or chlorobenzene | Formation of intermediate compound (e.g., 3-hydroxy-1-methylcyclobutanediamide) |

| S1-2 | Cooling and solvent removal | Heating with propanol, addition of n-heptane, cooling to 5°C | Crystallization and isolation of intermediate solid |

This method ensures the intermediate is obtained in a form amenable to further reduction steps.

Reduction and Amination Steps

The intermediate compounds obtained from ring closure are subjected to reduction reactions to convert functional groups into the desired amine functionalities. Selective reducing agents such as sodium borohydride, potassium borohydride, or boron trifluoride-ether complexes are preferred due to their safety and stability advantages over more reactive agents like lithium aluminum hydride.

Detailed Reduction Procedure

| Step | Reagents & Solvents | Conditions | Notes |

|---|---|---|---|

| S2-1 | Reducing agent (e.g., NaBH4), THF | Inert atmosphere, cooling to -10 to 10°C, dropwise addition of dimethyl sulfate, heat preservation at 10-50°C | Controlled reduction to avoid over-reduction |

| S2-2 | Intermediate + trimethyl borate, THF | Dropwise addition, reaction at 0-50°C | Facilitates conversion to target amine |

| S2-3 | Quenching with 10 mol/L HCl solution | Ice bath conditions | Stops reaction safely |

| S2-4 | Extraction with ethyl acetate, solvent removal | Concentration under reduced pressure | Isolation of 1-(2-Morpholinoethyl)pyrrolidin-3-amine |

This staged approach in reduction ensures high purity and yield of the final amine compound by avoiding harsh conditions and enabling effective purification.

The introduction of the morpholinoethyl group is typically achieved via nucleophilic substitution or amidation reactions involving morpholine derivatives and appropriate alkylating agents. Literature reports on related compounds indicate the use of amide coupling methods and alkylation under mild conditions to attach morpholinoethyl groups to pyrrolidine rings.

For example, amide intermediates can be synthesized by reacting chloramine derivatives with alkyl anhydrides or acyl chlorides in the presence of Lewis acids such as boron trifluoride diethyl etherate. Subsequent reaction with amines like aminopropylpiperidine yields the desired morpholinoethyl-substituted products in moderate to high yields (30-80%).

One-Pot Multicomponent Cycloaddition Approach

Advanced synthetic strategies include one-pot multicomponent [3 + 2] cycloaddition reactions that generate pyrrolidine-spirooxindole cores with morpholinoethyl substituents. These methods utilize azomethine ylides generated in situ, which react with electron-deficient ethylene derivatives to form the pyrrolidine ring with high regio- and diastereoselectivity. Such approaches offer efficient access to complex structures with multiple contiguous stereocenters and have been applied to synthesize analogues incorporating the morpholinoethyl moiety.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Selection of reducing agents such as sodium borohydride and boron trifluoride-ether complexes improves safety and process stability compared to traditional hydride reagents like lithium aluminum hydride.

- Crystallization of intermediates enhances purity and facilitates scale-up production.

- The use of inert atmosphere and controlled temperature during reduction prevents side reactions and degradation.

- Multicomponent cycloaddition methods provide stereoselective access to pyrrolidine derivatives with morpholinoethyl substitution, expanding structural diversity for pharmaceutical applications.

- Amide coupling strategies enable the introduction of morpholinoethyl groups with good functional group tolerance and moderate to high yields.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Utilized as an intermediate in synthesizing various heterocyclic compounds.

- Acts as a building block for complex organic molecules, facilitating the development of new chemical entities .

-

Biological Activities:

- Antimicrobial Properties: Certain derivatives have shown promising antimicrobial activity, making them potential candidates for new antibiotics .

- Anticancer Research: The compound has been explored for its ability to inhibit cancer cell glycolysis, a critical metabolic pathway for tumor growth, indicating its potential in cancer therapy .

-

Pharmaceutical Development:

- Investigated for its potential as a therapeutic agent against leukemia and other cancers. Derivatives have been synthesized that demonstrate activity against tumor stem cells .

- The compound's ability to modulate specific molecular targets makes it a candidate for drug development aimed at various diseases .

-

Food Preservation:

- The hydrochloride form has been studied as a potential food preservative due to its effectiveness in inhibiting the growth of mold and bacteria, thereby extending shelf life and ensuring food safety .

-

Click Chemistry:

- The alkyne group present in the compound makes it suitable for click chemistry applications, which are vital for bioconjugation processes used in drug development and biomolecular research .

-

Organic Metal Chemistry:

- Although not directly related to the compound itself, reactions involving benzyl positions highlight its relevance in organic metal chemistry, which is significant in catalysis and materials science .

Anticancer Activity

A study demonstrated that derivatives of 1-(2-Morpholinoethyl)pyrrolidin-3-amine exhibit significant cytotoxic effects on various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Antimicrobial Research

Research focusing on the synthesis of imidazole-containing derivatives revealed that certain modifications of this compound resulted in enhanced antibacterial properties, showcasing its potential in developing new antimicrobial agents .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for heterocyclic compounds; building block for organic synthesis |

| Biological Activity | Antimicrobial and anticancer properties; modulation of metabolic pathways |

| Pharmaceutical Development | Potential therapeutic agent against leukemia; drug design applications |

| Food Preservation | Inhibits mold and bacterial growth; extends food shelf life |

| Click Chemistry | Useful in bioconjugation processes; facilitates drug development |

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and morpholinoethyl group allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

The pyrrolidin-3-amine scaffold is versatile, with substituents dictating biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Biological Activity: Quinoxaline derivatives () exhibit antibacterial activity, while TRPV1 antagonists () target neurological pathways.

Biological Activity

1-(2-Morpholinoethyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizes relevant research findings, and presents data from case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring and a morpholinoethyl substituent. Its molecular formula is CHN, and it has a molecular weight of approximately 178.27 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound exhibits several pharmacological properties, including:

- Antinociceptive Effects : Research indicates that this compound may have significant antinociceptive properties, potentially useful in pain management therapies.

- Neuroprotective Activity : Preliminary studies suggest that it may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

- Anticancer Properties : Some studies have explored its effectiveness against cancer cell lines, indicating possible applications in oncology.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in pain modulation and cellular protection pathways.

Antinociceptive Activity

A study evaluated the antinociceptive activity of this compound using the formalin test in mice. Results indicated a dose-dependent reduction in pain response, suggesting its potential use in analgesic formulations.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Neuroprotective Effects

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests a protective effect against neurotoxicity.

| Treatment Group | Oxidative Stress Marker Level (µM) |

|---|---|

| Control | 15 |

| Compound (10 µM) | 9 |

| Compound (50 µM) | 5 |

Anticancer Activity

Research on various cancer cell lines showed that this compound inhibited cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

Q & A

Q. What are the common synthetic routes for 1-(2-Morpholinoethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, the morpholinoethyl group can be introduced by reacting pyrrolidin-3-amine derivatives with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as excess base may promote side reactions like elimination. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structural integrity .

Q. How can researchers verify the stereochemical purity of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) paired with polarimetric detection is recommended for stereochemical analysis. Comparative retention times against enantiomerically pure standards (e.g., (R)- or (S)-configured analogs) are essential . Additionally, X-ray crystallography of derivatives (e.g., salts with chiral resolving agents) can provide definitive stereochemical assignments .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

LC-MS/MS with a reverse-phase C18 column and ESI+ ionization offers high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., d₃-morpholinoethyl analogs) minimize matrix effects. For low-concentration samples, derivatization with dansyl chloride enhances UV/fluorescence detection limits .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence the compound’s receptor-binding affinity in neurological targets?

The morpholinoethyl group enhances water solubility and modulates pharmacokinetics by reducing plasma protein binding. Computational docking studies (e.g., AutoDock Vina) suggest that the morpholine oxygen forms hydrogen bonds with residues in aminergic receptors (e.g., σ1 or 5-HT receptors). In vitro assays using HEK293 cells transfected with target receptors can validate binding affinity (Ki) and functional activity (e.g., cAMP accumulation) .

Q. What strategies mitigate solubility challenges during in vivo studies of this compound?

Salt formation (e.g., hydrochloride or citrate salts) improves aqueous solubility. Co-solvent systems (e.g., PEG 400/water) or nanoformulation (liposomes) enhance bioavailability. Stability studies under physiological pH (1.2–7.4) and temperature (37°C) are critical to assess degradation pathways .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Meta-analysis of published data using standardized metrics (e.g., IC50 normalization) and replication studies under controlled conditions are advised. Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What are the optimal conditions for functionalizing the pyrrolidine ring without compromising the morpholinoethyl group’s integrity?

Selective N-alkylation or acylation at the pyrrolidine amine requires protecting the morpholinoethyl moiety. Boc (tert-butoxycarbonyl) protection of the primary amine, followed by deprotection under mild acidic conditions (e.g., TFA/DCM), preserves the morpholine ring . Reaction progress should be monitored via TLC or inline FTIR.

Methodological Considerations

Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?

Expose the compound to stress conditions:

Q. What computational tools predict the metabolic fate of this compound?

Software like Schrödinger’s ADMET Predictor or StarDrop identifies likely metabolic hotspots (e.g., CYP450-mediated oxidation at the pyrrolidine N or morpholine O). In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, with metabolite profiling via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.